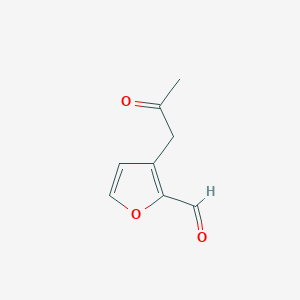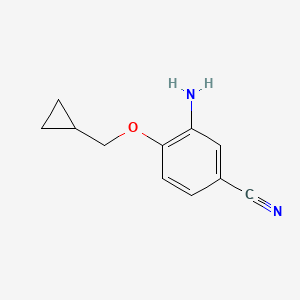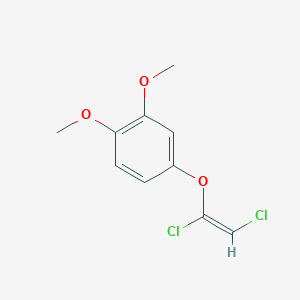![molecular formula C14H11NO4S B13032671 Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate](/img/structure/B13032671.png)
Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to produce differentially substituted regioisomeric isoxazoles . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp or sp2 hybridized carbon atoms . Industrial production methods often employ catalyst-free and microwave-assisted one-pot synthesis for efficiency .
Analyse Chemischer Reaktionen
Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of BRD4, a protein involved in the regulation of gene transcription . This inhibition can lead to the suppression of oncogenes and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide: This compound also inhibits BRD4 and has shown potent anti-proliferative activity against cancer cells.
5-amino-3-substituted-1,2,4-triazin-6-yl derivatives: These compounds have been evaluated for their anticonvulsant activities. The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits.
Eigenschaften
Molekularformel |
C14H11NO4S |
|---|---|
Molekulargewicht |
289.31 g/mol |
IUPAC-Name |
1,2-benzoxazol-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11NO4S/c1-10-6-8-11(9-7-10)20(16,17)19-14-12-4-2-3-5-13(12)18-15-14/h2-9H,1H3 |
InChI-Schlüssel |
OLCGDDBKZBZGIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate](/img/structure/B13032590.png)


![7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13032608.png)

![2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B13032621.png)


![Methyl benzo[c]isothiazole-5-carboxylate](/img/structure/B13032646.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13032649.png)
![3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13032665.png)


![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)
